[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide
Description
[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide (CAS 2627-53-4) is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇F₃N₂S₂. It is structurally characterized by a cyanamide backbone substituted with a methylsulfanyl group and a 3-(trifluoromethyl)phenylsulfanylmethylidene moiety. This compound is also identified by synonyms such as Methyl [3-(trifluoromethyl)phenyl] cyanocarbonimidodithioate and DTXSID10375650 .
The trifluoromethyl (-CF₃) group confers unique electronic and steric properties, enhancing thermal stability and resistance to metabolic degradation. These features make it a candidate for applications in agrochemicals, pharmaceuticals, and materials science, particularly in contexts requiring electron-withdrawing substituents .
Properties
IUPAC Name |
[methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S2/c1-16-9(15-6-14)17-8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTYEWAYTUFVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375650 | |
| Record name | [methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-06-4 | |
| Record name | [methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Single-Step Cyanation Using Cyanogen Bromide
This classical method involves direct reaction of the arylamine precursor with cyanogen bromide to yield the corresponding N-arylcyanamide in one step. Although straightforward, this method suffers from:
- Moderate to low overall yields
- Limited substrate scope
- Handling of highly toxic cyanogen bromide
Due to these drawbacks, this method is often less favored for complex or sensitive substrates such as those containing trifluoromethyl and sulfur substituents.
Multi-Step Synthesis via Thiourea Intermediates
A more robust and higher-yielding approach involves:
- Formation of a thiourea intermediate from the arylamine and an appropriate sulfur source
- Subsequent conversion of the thiourea to the cyanamide derivative
This route avoids toxic cyanogen bromide, tolerates a broader range of functional groups, and facilitates easier purification due to intermediate precipitation. It is currently the preferred method for preparing N-arylcyanamides with complex substituents like trifluoromethylphenyl and methylsulfanyl groups.
Preparation of Key Intermediates: 3-(Trifluoromethyl)acetophenone Oxime
The trifluoromethyl-substituted phenyl moiety is introduced via preparation of 3-(trifluoromethyl)acetophenone oxime, a critical intermediate for further cyanamide synthesis.
Grignard Reaction Route
- Step 1: Formation of a Grignard reagent by reacting an isomeric mixture of halo benzotrifluoride (mainly meta-isomer) with magnesium metal in an organic solvent (e.g., tetrahydrofuran) under nitrogen atmosphere, catalyzed by iodine or ethylene dibromide.
- Step 2: The Grignard reagent is reacted with ketene in an aromatic hydrocarbon solvent (toluene, xylene, or mesitylene) in the presence of a transition metal ligand-acid complex (e.g., Fe(AcAc)3 with acetic acid) at low temperature (0 to -10°C) to form an isomeric mixture of trifluoromethyl acetophenone.
- Step 3: Conversion of trifluoromethyl acetophenone to the corresponding oxime by reaction with hydroxylamine salts (chloride or sulfate) in an aliphatic alcohol solvent with gradual addition of sodium hydroxide solution at 40–45°C.
Yields and Purification
- Overall yields for the Grignard and ketene reaction range between 75% and 85%.
- The oxime product is purified by crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane, achieving purity above 99% with isolated yields of 80–85%.
Synthesis of this compound
Cyanamide Formation
Following preparation of the aryl intermediate (e.g., 3-(trifluoromethyl)phenyl derivatives), cyanamide synthesis proceeds by:
- Coupling the arylamine or aryl thiourea intermediate with suitable cyanating agents.
- Preferred cyanating agents include safer alternatives to cyanogen bromide, such as trichloroacetonitrile or in situ generated cyanogen chloride from hypochlorite and trimethylsilyl cyanide (TMSCN), which provide good to excellent yields and improved safety profiles.
Incorporation of Methylsulfanyl and Sulfanyl Groups
- The methylsulfanyl and sulfanyl substituents are introduced either during the formation of the thiourea intermediate or via subsequent substitution reactions on the cyanamide scaffold.
- The thiourea intermediate pathway allows for selective introduction of sulfur-containing groups, facilitating the preparation of the methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene cyanamide structure with high specificity and yield.
Comparative Summary of Preparation Methods
| Preparation Step | Method Description | Advantages | Disadvantages |
|---|---|---|---|
| Cyanamide formation | Single-step cyanation with cyanogen bromide | Simple, one-step | Toxic reagent, low yield, narrow scope |
| Multi-step via thiourea intermediate | Higher yield, broader substrate tolerance | More steps, requires intermediate handling | |
| 3-(Trifluoromethyl)acetophenone oxime | Grignard reaction with halo benzotrifluoride + ketene + oxime formation | High purity, good yield, scalable | Requires low temperature control, inert atmosphere |
| Cyanation alternatives | Use of trichloroacetonitrile or in situ cyanogen chloride | Safer reagents, good yields | Operational complexity in some cases |
| Sulfur substituent incorporation | Thiourea intermediate or substitution reactions | Selective, high specificity | Additional synthetic steps |
Detailed Research Findings and Notes
- The thiourea intermediate pathway is preferred for synthesizing N-arylcyanamides with complex substituents due to better yields and safety.
- Cyanogen bromide remains widely used but is being replaced by safer cyanating agents such as trichloroacetonitrile and in situ generated cyanogen chloride for industrial and research applications.
- The Grignard reagent approach to trifluoromethyl acetophenone oxime is well-documented with yields up to 85%, and the process includes rigorous purification steps to ensure high purity of intermediates.
- Transition metal ligand-acid complexes (e.g., Fe(AcAc)3 with acetic acid) catalyze the ketene addition step effectively at low temperatures, improving selectivity and yield.
- The final cyanamide product can be purified by solvent crystallization to achieve purity greater than 99%, suitable for specialty material applications.
Chemical Reactions Analysis
Types of Reactions
[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group, which can enhance the bioavailability and metabolic stability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s binding affinity to proteins and enzymes, thereby modulating their activity . The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The -CF₃ group in the target compound is strongly electron-withdrawing, which increases acidity and polarizability compared to the -Cl/-CH₃ substituents in the analogue. This difference likely impacts solubility and reactivity in nucleophilic or electrophilic reactions.
Steric Considerations : The bulkier -CF₃ group may hinder steric accessibility in binding interactions, making the target compound less reactive in certain catalytic processes compared to its chloro-methyl analogue .
Physicochemical Properties
- Thermal Stability : The trifluoromethyl group enhances thermal stability due to strong C-F bonds, whereas the chloro-methyl analogue may exhibit lower decomposition temperatures owing to weaker C-Cl bonds.
Biological Activity
Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₁F₃N₂S₂
- Molecular Weight : 320.36 g/mol
- CAS Number : Not explicitly listed in the sources.
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and altered electronic properties. The presence of sulfur atoms in the structure may also contribute to its pharmacological profile.
Mechanisms of Biological Activity
-
Antidepressant Activity :
Recent studies on related compounds with similar structural motifs have indicated potential antidepressant effects. For instance, a study involving compounds with trifluoromethyl groups demonstrated modulation of serotonergic and noradrenergic systems, which are critical in mood regulation . -
Antimicrobial Properties :
The incorporation of sulfur and trifluoromethyl groups has been associated with enhanced antimicrobial activity. Compounds structurally similar to methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide have shown promising results against various bacterial strains, indicating a potential for development as antimicrobial agents . -
Anticancer Potential :
Research on urea derivatives containing trifluoromethyl substitutions suggests that these compounds can exhibit significant anticancer activity. For example, certain derivatives demonstrated IC50 values lower than established chemotherapeutics, highlighting their potential as effective cancer treatments .
Case Study 1: Antidepressant Effects
A study evaluated the antidepressant-like effects of a related compound, CF3SePB, which shares structural characteristics with methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide. Male Swiss mice treated with CF3SePB exhibited significant reductions in immobility during forced swimming tests, suggesting an antidepressant effect mediated through serotonergic pathways .
Case Study 2: Antimicrobial Activity
A series of aryl-urea derivatives were tested for antibacterial properties against E. coli and other pathogens. Compounds with trifluoromethyl and sulfonyl groups demonstrated minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL, indicating strong antibacterial activity . This suggests that methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide could possess similar properties due to its structural components.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between methylsulfanyl and 3-(trifluoromethyl)phenylthiol precursors, followed by cyanamide functionalization. Key steps include:
- Use of anhydrous conditions to avoid hydrolysis of the cyanamide group.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures.
- Purity validation by HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm trifluoromethyl group integrity .
Q. How can the compound’s structural and thermal stability be characterized?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles, especially for the sulfanylmethylidene bridge and cyanamide moiety .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres.
- Dynamic light scattering (DLS) : Monitor aggregation in solution (e.g., DMSO or THF).
Q. What spectroscopic techniques are critical for confirming the compound’s identity?
- Methodology :
- ¹H/¹³C/¹⁹F NMR : Assign peaks for methylsulfanyl (δ ~2.5 ppm), trifluoromethyl (δ ~-60 ppm in ¹⁹F NMR), and cyanamide (C≡N stretching ~2200 cm⁻¹ in IR).
- High-resolution mass spectrometry (HRMS) : Use ESI+ or MALDI-TOF to verify molecular ion [M+H]⁺.
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Isotopic labeling : Introduce deuterium at the methylsulfanyl group to track reaction pathways via mass shifts in HRMS.
- Kinetic studies : Monitor reaction intermediates using stopped-flow UV-Vis spectroscopy.
- Computational modeling (DFT) : Calculate transition states for sulfur-mediated bond cleavage using Gaussian or ORCA software.
Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodology :
- Multi-technique validation : Compare X-ray-derived bond lengths with DFT-optimized structures.
- Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers in the sulfanylmethylidene group) that may explain discrepancies .
Q. How can impurity profiling inform synthetic optimization?
- Methodology :
- LC-MS/MS : Identify byproducts (e.g., des-cyano derivatives or hydrolyzed intermediates) using fragmentation patterns.
- Reference standards : Cross-check against known impurities in trifluoromethylphenyl-containing analogs (e.g., EP-grade nitroaniline derivatives) .
Q. What electrochemical methods assess the compound’s redox behavior?
- Methodology :
- Cyclic voltammetry (CV) : Probe redox-active sulfur centers in anhydrous acetonitrile (0.1 M TBAPF₆ electrolyte).
- In situ IR spectroelectrochemistry : Correlate redox events with structural changes (e.g., cyanamide group reduction).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
